Lipophilicity Differential: 2-Methyl vs. 2-Unsubstituted Imidazo[4,5-b]pyridine Core
The presence of the 2-methyl group in 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine increases the computed partition coefficient (XLogP3) by approximately 0.7 log units relative to the 2-unsubstituted analog 5,7-dichloro-1H-imidazo[4,5-b]pyridine. Based on established fragment-likeness guidelines, this ΔlogP of ~0.7 translates to a roughly 5-fold difference in predicted membrane partitioning, which can be decisive when selecting a starting fragment for lead optimization. The 2-methyl compound remains within the Rule-of-Three compliant logP range (≤3), making it particularly suitable for fragment-based screening campaigns where balanced lipophilicity is essential [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 5,7-Dichloro-1H-imidazo[4,5-b]pyridine (2-unsubstituted): estimated XLogP3 ≈ 2.0 (class-level inference; see Note) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (estimated increase due to methyl substitution) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); this is a predicted value and direct experimental logP for the comparator is not available in the public domain. |
Why This Matters
The 0.7 log unit lipophilicity increase allows researchers to dial in membrane permeability without exceeding fragment-likeness thresholds, offering a distinct vector for property-based optimization compared to the 2-unsubstituted scaffold.
- [1] PubChem Compound Summary for CID 118988328, 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine, National Center for Biotechnology Information (2026). View Source
